molecular formula C6H4N2O3 B8671170 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B8671170
M. Wt: 152.11 g/mol
InChI Key: XKTFDGGIKAYJEJ-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of maleimides. Maleimides are known for their reactivity and are often used in various chemical reactions and applications. The presence of the cyano and methoxy groups in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of maleic anhydride with methoxyamine to form 3-methoxymaleimide. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, resulting in the formation of this compound. The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the modification of biomolecules, such as proteins, due to its reactivity with thiol groups.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its reactivity with nucleophiles, particularly thiol groups. This reactivity allows it to form covalent bonds with biomolecules, potentially altering their function. The cyano group can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

    2-Cyano-3-methylmaleimide: Similar structure but with a methyl group instead of a methoxy group.

    3-Methoxymaleimide: Lacks the cyano group, making it less reactive in certain applications.

    2-Cyano-3-phenylmaleimide: Contains a phenyl group, which can influence its reactivity and applications.

Uniqueness: 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of both the cyano and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

4-methoxy-2,5-dioxopyrrole-3-carbonitrile

InChI

InChI=1S/C6H4N2O3/c1-11-4-3(2-7)5(9)8-6(4)10/h1H3,(H,8,9,10)

InChI Key

XKTFDGGIKAYJEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)NC1=O)C#N

Origin of Product

United States

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